2-Amino-7-(4-fluorophenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one
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Overview
Description
2-AMINO-7-(4-FLUOROPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE is a heterocyclic compound that contains selenium, nitrogen, and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-(4-FLUOROPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE typically involves the heteroannulation of substituted 1,3-selenazoles with phenyl isothiocyanates in boiling pyridine . This method allows for the incorporation of various pharmacophores, such as pyrrolidine, piperidine, morpholine, fluorine, and bromine, into the framework .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production by optimizing reaction conditions and using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7-(4-FLUOROPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenazole ring to its corresponding selenol form.
Substitution: The amino and fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include selenoxide derivatives, selenol forms, and substituted amino and fluorophenyl derivatives .
Scientific Research Applications
2-AMINO-7-(4-FLUOROPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-AMINO-7-(4-FLUOROPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the compound plays a crucial role in its antioxidant activity by scavenging free radicals and reducing oxidative stress . Additionally, the compound’s antifungal activity is attributed to its ability to disrupt the cell membrane of Candida albicans .
Comparison with Similar Compounds
Similar Compounds
7-imino[1,3]selenazolo[4,5-d]pyrimidine-5(4H)-thiones: These compounds also contain selenium and exhibit antioxidant and antifungal properties.
2-[(4-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one: Similar in structure but contains a thiazole ring instead of a selenazole ring.
Uniqueness
2-AMINO-7-(4-FLUOROPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its specific combination of selenium, nitrogen, and fluorine atoms, which contribute to its distinct chemical and biological properties. Its ability to act as both an antioxidant and antifungal agent makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H10FN3OSe |
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Molecular Weight |
310.20 g/mol |
IUPAC Name |
2-amino-7-(4-fluorophenyl)-6,7-dihydro-4H-[1,3]selenazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C12H10FN3OSe/c13-7-3-1-6(2-4-7)8-5-9(17)15-11-10(8)18-12(14)16-11/h1-4,8H,5H2,(H2,14,16)(H,15,17) |
InChI Key |
RLMXESCRKCKQTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C([Se]2)N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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